Boc-d-n-me-phg-oh

描述

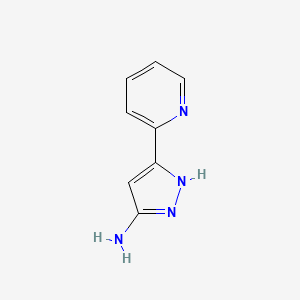

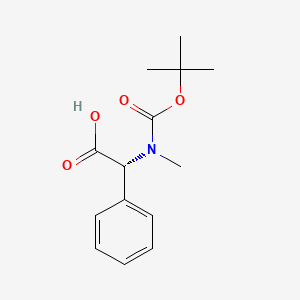

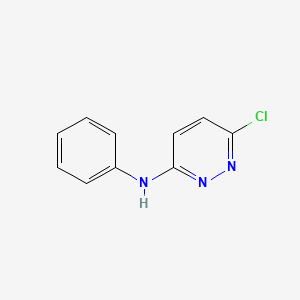

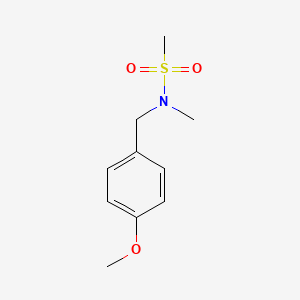

“Boc-d-n-me-phg-oh” is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as “(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid”, “Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaR)-”, and “N-Boc-®-a-(MethylaMino)-benzeneacetic acid” among others .

Synthesis Analysis

The synthesis of “this compound” involves a multistep process. This includes the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 . The compound has a molecular weight of 265.30 g/mol .

Chemical Reactions Analysis

“this compound” is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR . It is used as part of a catalyst combination to catalyze regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 265.30 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

科学研究应用

1. 自组装纳米结构

Boc-d-n-me-phg-oh,作为二苯丙氨酸基序列(Phe-Phe)的一部分,已被研究用于创造独特的纳米结构。研究已经突出了Boc-Phe-Phe的自组装形成各种形态,如管状、囊状或纤维状结构。这些结构在生物材料化学、传感器和生物电子学中具有重要意义。研究Phe-Phe基序列,包括带有this compound的基序列,对于开发新的功能性纳米结构(Datta, Tiwari, & Ganesh, 2018)至关重要。

2. 配体亲和力研究

This compound已被牵涉到涉及配体亲和力的研究中,特别是在凝血酶抑制的背景下。例如,凝血酶定向肽的N-末端阻断基团,包括Boc-D-Phe-Pro-Arg-OH,显著影响它们的结合亲和力。这项研究有助于理解抑制剂结构中的微小变化如何导致邻近蛋白质结构的重组,这对于药物设计(Nienaber, Mersinger, & Kettner, 1996)至关重要。

3. 分子印迹聚合物

在分子印迹聚合物(MIPs)中使用this compound已被研究用于特定吸附和识别。研究表明,使用Boc-L-Phe-OH作为模板的MIPs对某些分子具有优先吸附性,而不是它们的类似物,这表明在选择性传感和分离技术中可能有应用(Li, Huang, Zheng, Li, & Tong, 2008)。

4. 抗凋亡蛋白研究

对Boc-D-Lys-OH(BDLO)性质的研究表明,它可以作为抗凋亡蛋白的潜在抑制剂,暗示其在化疗中的应用。这类研究对于开发癌症新药物和治疗方法至关重要(Şaş,Yalçın,Ercan和Kurt,2020)。

5. 光催化研究

对(BiO)2CO3(BOC)的研究集中在其光催化性能上。BOC被研究用于医疗保健、光催化和超级电容器等领域的应用。这项研究对于增强环境污染控制和开发高效光催化材料(Ni, Sun, Zhang, & Dong, 2016)具有重要意义。

安全和危害

作用机制

Target of Action

Boc-D-N-Me-Phg-OH, also known as N-Boc-N-methyl-D-phenylglycine , is a derivative of phenylglycine . It is primarily used as a building block in solid-phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butoxycarbonyl) group in the compound serves as a protecting group for the amino acid during the synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific peptide being synthesized . As a building block in peptide synthesis, it can be part of many different peptides, each of which can be involved in different biochemical pathways .

Pharmacokinetics

As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetics would be significantly altered once it is incorporated into a peptide .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the peptides that it helps synthesize . The specific effects would depend on the function of the peptide in which the this compound is incorporated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, the pH of the environment can affect the compound’s action, as the Boc group is removed under acidic conditions .

生化分析

Biochemical Properties

Boc-d-n-me-phg-oh plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound acts as a substrate for these enzymes, facilitating the formation of specific peptide sequences . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . This modulation affects downstream signaling pathways, ultimately impacting cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence cellular processes .

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABPHLHHQAKPL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447771 | |

| Record name | boc-d-n-me-phg-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-12-3 | |

| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-d-n-me-phg-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)